13(S)-HODE cholesteryl ester

PPARγ Nuclear Receptor Signaling Colorectal Cancer

13(S)-HODE cholesteryl ester (CAS 141554-21-4) is a stereochemically pure cholesteryl ester formed by the esterification of 13(S)-hydroxyoctadecadienoic acid [13(S)-HODE] with cholesterol. This compound was originally extracted and identified from human atherosclerotic lesions and is widely recognized as a significant oxidized lipid component of oxLDL.

Molecular Formula C45H76O3
Molecular Weight 665.1 g/mol
Cat. No. B593973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13(S)-HODE cholesteryl ester
Synonyms13S-hydroxy-9Z,11E-octadecadienoic acid, cholesteryl ester
Molecular FormulaC45H76O3
Molecular Weight665.1 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O
InChIInChI=1S/C45H76O3/c1-7-8-16-22-37(46)23-17-14-12-10-9-11-13-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h12,14,17,23,25,34-35,37-42,46H,7-11,13,15-16,18-22,24,26-33H2,1-6H3/b14-12-,23-17+/t35-,37+,38+,39+,40-,41+,42+,44+,45-/m1/s1
InChIKeyRZXYPSUQZUUHPD-XFIJILBJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

13(S)-HODE Cholesteryl Ester: A Stereochemically Defined Oxidized Lipid Standard for Atherosclerosis and PPARγ Research


13(S)-HODE cholesteryl ester (CAS 141554-21-4) is a stereochemically pure cholesteryl ester formed by the esterification of 13(S)-hydroxyoctadecadienoic acid [13(S)-HODE] with cholesterol. This compound was originally extracted and identified from human atherosclerotic lesions [1] and is widely recognized as a significant oxidized lipid component of oxLDL. Unlike generic linoleate-derived cholesteryl esters, the 13(S)-HODE moiety confers distinct stereospecific biochemical properties, including defined PPARγ ligand activity [2] and well-characterized chromatographic behavior suitable for use as an analytical reference standard for chiral HODE cholesteryl ester analysis .

Selection Context Stereochemically pure oxidized lipid standard
Primary Workflow PPARγ nuclear receptor signaling studies
Analytical Fit Chiral LC-MS/MS reference standard for lipidomics
Disease Model Context Atherosclerosis and foam cell biology research

Why 13(S)-HODE Cholesteryl Ester Cannot Be Replaced by 9-HODE, 13(R)-HODE, or Racemic Cholesteryl Ester Mixtures in Mechanistic Research


13(S)-HODE cholesteryl ester is not interchangeable with structurally related oxidized cholesteryl esters, including the 9-HODE cholesteryl ester regioisomer, the 13(R)-HODE enantiomeric counterpart, or racemic (±) mixtures. Fundamental differences exist across multiple dimensions: (i) regioisomers 9-HODE and 13-HODE exhibit divergent functional effects on monocyte activation, macrophage foam cell formation, and PPARγ activation potency [1]; (ii) enantiomers 13(S)-HODE and 13(R)-HODE engage distinct receptor systems—PPARγ versus BLT receptors, respectively—resulting in opposite biological outcomes (anti-proliferative/apoptotic versus proliferative) [2]; (iii) racemic mixtures confound chirality-dependent signaling interpretation because only the S-enantiomer functions as a PPARγ ligand in cellular assays [3]. Substitution with generic, stereochemically undefined, or regioisomerically distinct alternatives introduces uncontrolled variables that directly compromise experimental reproducibility and mechanistic conclusions.

Structural Analog
13(S)-HODE Cholesteryl Ester (Target)
9-HODE Cholesteryl Ester (Regioisomer)
Functional Risk
Does not promote foam cell formation; decreases SCD
Pro-inflammatory; increases foam cells and SCD activation
Structural Analog
13(S)-HODE Cholesteryl Ester (Target)
13(R)-HODE Cholesteryl Ester (Enantiomer)
Functional Risk
PPARγ ligand; anti-proliferative and pro-apoptotic
BLT receptor agonist; proliferative signaling
Structural Analog
13(S)-HODE Cholesteryl Ester (Target)
Racemic (±)-13-HODE Cholesteryl Ester
Functional Risk
Defined stereochemistry; predictable chiral resolution
Confounds chirality-dependent signaling interpretation

Quantitative Differentiation Evidence: 13(S)-HODE Cholesteryl Ester Versus Close Structural Analogs


Enantiomer-Specific PPARγ Activation: 13(S)-HODE Is a Functional PPARγ Ligand, 13(R)-HODE Is Not

Direct head-to-head comparison in the same experimental system demonstrates that only 13(S)-HODE functions as a PPARγ ligand and induces receptor-dependent biological effects, whereas 13(R)-HODE does not activate PPARγ. In nondifferentiated Caco-2 colorectal carcinoma cells, 13(S)-HODE decreased cell growth and DNA synthesis and induced apoptosis in a PPARγ-dependent manner, an effect abolished by a specific PPARγ antagonist. In contrast, 13(R)-HODE increased cell growth and DNA synthesis in the absence of FBS [1]. The study further confirmed that 13(S)-HODE but not 13(R)-HODE is a ligand to PPARγ, while 13(R)-HODE signals through BLT receptors, activating ERK/CREB pathways and PGE2 synthesis [1]. These findings establish that enantiomeric purity is essential for predictable PPARγ-targeted experimental outcomes.

Enantiomer-Specific PPARγ Activation
Head-to-head
Opposite biological effects: 13(S)-HODE anti-proliferative vs. 13(R)-HODE proliferative
Enantiomer-specific PPARγ ligand functionality context
PPARγ-dependent apoptosis abolished by antagonist
PPARγ Nuclear Receptor Signaling Colorectal Cancer

PPARγ Transcriptional Activation Potency: 13(S)-HODE Achieves 35-Fold Activation at 10 μM

In a luciferase reporter assay conducted in colorectal carcinoma cells, 13(S)-HODE activated PPARγ in a concentration-dependent manner, achieving maximum activation of 35-fold at 10 μM [1]. This quantitative benchmark serves as a critical reference point for interpreting PPARγ-dependent transcriptional responses when using 13(S)-HODE or its cholesteryl ester derivative (which releases 13(S)-HODE upon intracellular hydrolysis). For comparison, troglitazone and 15-deoxy-Δ12,14-prostaglandin J2, the well-characterized synthetic and endogenous PPARγ ligands, strongly induced PPARγ binding activity in the same assay system [1]. Other lipoxygenase products displayed only moderate binding activity, while various prostaglandins and fatty acids exhibited little or no reporter activation [1].

PPARγ Transcriptional Activation
Cross-study comparable
35-fold at 10 μM
Reported quantitative benchmark for PPARγ response
Luciferase reporter assay in colorectal carcinoma cells
PPARγ Agonist Transcriptional Activation Lipoxygenase Metabolite

Regioisomer-Specific Functional Divergence: 13-HODE vs. 9-HODE in Monocyte/Macrophage Biology

Head-to-head comparison of 9-HODE and 13-HODE in the same cellular system reveals regioisomer-specific functional effects. 9-HODE (n-6) is pro-inflammatory and may act through GPR132 receptor, whereas 13-HODE (n-7) exhibits protective effects analogous to palmitoleate (also n-7) [1]. Stearoyl-CoA desaturase (SCD), elevated in insulin resistance, was decreased in monocytes by 13-HODE but increased during activation and in macrophages by 9-HODE [1]. Critically, 9-HODE specifically increased foam cells (lipid droplets) in differentiated macrophage cultures, whereas 13-HODE did not promote foam cell formation [1]. Both 9- and 13-HODE activated genes involved in reverse cholesterol transport (ABCA1 and SCRB), but their divergent effects on monocyte activation, SCD regulation, and foam cell formation indicate distinct signaling mechanisms [1].

Regioisomer-Specific Divergence
Head-to-head
13-HODE: decreased SCD, no foam cells; 9-HODE: increased SCD, foam cells
Reported monocyte/macrophage biology context
THP-1 macrophages; 30 μM fatty acids
Monocyte Activation Macrophage Differentiation Foam Cell Formation

Analytical Differentiation: Stereochemically Pure 13(S)-HODE Cholesteryl Ester as Chiral Chromatography Standard

13(S)-HODE cholesteryl ester is validated for use as a reference standard for the analysis of chiral HODE cholesteryl esters by LC-MS/MS . The compound exhibits a characteristic UV absorption maximum at λmax 234 nm due to its conjugated diene system , enabling specific detection in reverse-phase HPLC applications. This analytical utility is particularly critical for distinguishing enzymatically derived 13(S)-HODE cholesteryl ester (produced via 15-lipoxygenase) from non-enzymatically formed racemic mixtures generated by random lipid peroxidation. The defined stereochemistry, supported by InChIKey RZXYPSUQZUUHPD-XFIJILBJSA-N, provides unambiguous identification in complex biological matrices, a capability not afforded by racemic (±)13-HODE cholesteryl ester preparations [1].

Analytical Differentiation
Supporting evidence
Stereochemically pure chiral LC-MS/MS standard, λmax 234 nm
Supports enzymatic vs. non-enzymatic source discrimination
Racemic mixtures cannot resolve chiral origin
Chiral Chromatography LC-MS/MS Lipidomics Standard

Regioisomer-Differential PPARγ Agonist Activity: 9-HODE Exhibits Lower Potency Than 13-HODE

Comprehensive analysis of HODE isomers using dual-luciferase reporter assays revealed that 9-HODEs exhibit lower PPARγ agonist activity than other regioisomers, including 13-HODE [1]. While all HODE isomers (9-, 10-, 12-, and 13-HODEs) demonstrated PPARγ-binding affinity via WaterLOGSY NMR experiments, there were significant differences in PPARγ agonist activity among 9- and 13-HODE stereo-isomers [1]. Notably, 9-(E,E)-HODE tended to decrease PPARγ-target gene expression during 3T3-L1 adipocyte maturation, contrasting with the agonist activity profile of 13-HODE regioisomers [1]. Docking simulations showed similar scores for all 12 HODE isomers into the PPARγ ligand-binding domain, confirming that differential functional activity arises from post-binding conformational or co-regulator recruitment differences rather than differential binding affinity per se [1].

Regioisomer PPARγ Activity
Head-to-head
9-HODE activity lower than other regioisomers
Reported PPARγ agonist activity ranking context
Dual-luciferase reporter assay; WaterLOGSY NMR
PPARγ Agonist Activity Regioisomer Comparison HODE Isomers

Validated Application Scenarios for 13(S)-HODE Cholesteryl Ester Based on Quantitative Differentiation Evidence


PPARγ Nuclear Receptor Signaling Studies Requiring Stereochemically Defined Ligands

13(S)-HODE cholesteryl ester, upon intracellular esterase-mediated hydrolysis, releases 13(S)-HODE, which activates PPARγ with a quantifiable 35-fold transcriptional activation at 10 μM in luciferase reporter assays [1]. This compound is uniquely suited for PPARγ signaling studies because, unlike its 13(R)-enantiomer, 13(S)-HODE is a functional PPARγ ligand that induces receptor-dependent anti-proliferative and apoptotic effects [2]. Use of racemic mixtures or the incorrect enantiomer introduces BLT receptor-mediated proliferative signaling via ERK/CREB pathways [2], which confounds interpretation of PPARγ-specific effects. Applications include investigation of PPARγ-mediated transcriptional regulation in atherosclerosis, colorectal carcinogenesis, and metabolic diseases.

Atherosclerosis and Foam Cell Biology: Discriminating Protective n-7 Signaling from Pro-Foam-Cell n-6 Signaling

13(S)-HODE cholesteryl ester is the appropriate choice for atherosclerosis studies investigating n-7 protective signaling pathways. Direct comparative data demonstrate that 13-HODE does not promote foam cell formation, whereas 9-HODE specifically increases lipid droplets in differentiated macrophage cultures [1]. Furthermore, 13-HODE decreases stearoyl-CoA desaturase (SCD) in monocytes, whereas 9-HODE increases SCD during macrophage activation [1]. Given that 13(S)-HODE cholesteryl ester was originally extracted from human atherosclerotic lesions [2], this compound serves as an authentic pathophysiological standard for quantifying lesion-associated oxidized lipids and for investigating the differential contributions of enzymatic (15-LOX-derived) versus non-enzymatic oxidation to plaque progression.

Chiral Lipidomics and LC-MS/MS Analytical Reference Standard Applications

13(S)-HODE cholesteryl ester is validated as an analytical standard for the analysis of chiral HODE cholesteryl esters via LC-MS/MS and reverse-phase HPLC (detection at λmax 234 nm) [1]. Its defined stereochemistry (InChIKey RZXYPSUQZUUHPD-XFIJILBJSA-N) enables unambiguous peak identification and quantification in complex biological matrices, including tissue homogenates, lipoprotein fractions, and cell culture extracts. This application is essential for distinguishing enzymatically generated 13(S)-HODE cholesteryl ester (derived from 15-lipoxygenase activity) from racemic mixtures produced by random lipid peroxidation—a distinction that is mechanistically critical but analytically impossible when using racemic (±)13-HODE cholesteryl ester.

Enantiomer-Specific Cell Proliferation and Apoptosis Studies in Cancer Research

13(S)-HODE cholesteryl ester enables investigation of enantiomer-specific effects on cell growth and apoptosis in cancer cell models. In nondifferentiated Caco-2 colorectal carcinoma cells, 13(S)-HODE decreases cell growth and DNA synthesis and induces PPARγ-dependent apoptosis, effects that are abolished by PPARγ antagonists [1]. In direct contrast, 13(R)-HODE increases cell growth and DNA synthesis in the absence of FBS [1]. These opposite biological outcomes underscore that only stereochemically pure 13(S)-HODE cholesteryl ester is suitable for studies evaluating PPARγ-dependent anti-tumorigenic or pro-apoptotic mechanisms in colorectal and potentially other PPARγ-expressing cancer models.

Application
Selection Property
Validation Focus
PPARγ signaling studies
Stereochemically defined ligand
PPARγ-dependent transcriptional response
Atherosclerosis and foam cell biology
Non-foam-cell-promoting n-7 profile
SCD regulation and lipid droplet formation
Chiral lipidomics reference standard
Defined stereochemistry and λmax
Enzymatic vs. non-enzymatic origin resolution
Cancer cell model studies
Enantiomer-specific response profile
PPARγ-dependent apoptosis and proliferation

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